molecular formula C12H14N2 B13618503 Methyl[2-(quinolin-6-yl)ethyl]amine

Methyl[2-(quinolin-6-yl)ethyl]amine

Cat. No.: B13618503
M. Wt: 186.25 g/mol
InChI Key: ZZHAIPOVHWIRMH-UHFFFAOYSA-N
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Description

Methyl[2-(quinolin-6-yl)ethyl]amine is an organic compound that features a quinoline ring attached to an ethylamine group with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(quinolin-6-yl)ethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and ethylamine.

    Alkylation: Quinoline is alkylated using ethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Methylation: The resulting product is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like ethanol or acetonitrile are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(quinolin-6-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Methyl[2-(quinolin-6-yl)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of Methyl[2-(quinolin-6-yl)ethyl]amine involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with similar structural features but lacking the ethylamine and methyl groups.

    Ethyl[2-(quinolin-6-yl)ethyl]amine: Similar structure but without the methyl group.

    Methyl[2-(quinolin-6-yl)propyl]amine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

Methyl[2-(quinolin-6-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethylamine groups enhance its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-2-quinolin-6-ylethanamine

InChI

InChI=1S/C12H14N2/c1-13-8-6-10-4-5-12-11(9-10)3-2-7-14-12/h2-5,7,9,13H,6,8H2,1H3

InChI Key

ZZHAIPOVHWIRMH-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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